molecular formula C8H7N3O2 B11785096 Methyl imidazo[1,2-A]pyrazine-6-carboxylate

Methyl imidazo[1,2-A]pyrazine-6-carboxylate

Cat. No.: B11785096
M. Wt: 177.16 g/mol
InChI Key: KYTFUQMKAMGGQM-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-A]pyrazine-6-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-A]pyrazine family, known for its versatile applications in organic synthesis and drug development . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-A]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of 2-aminopyridine to an intermediate, followed by oxidative annulation . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation agents.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including pH adjustments, stirring, and separation techniques. For example, adjusting the pH with hydrochloric acid, followed by the addition of ethyl acetate and activated carbon for decolorization, can yield a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,2-A]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone and other oxidizing agents.

    Reduction: Hydrogenation catalysts.

    Substitution: Halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can yield various substituted imidazo[1,2-A]pyrazine derivatives .

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-A]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The compound’s effects are mediated through its ability to bind to and modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Uniqueness: Methyl imidazo[1,2-A]pyrazine-6-carboxylate stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industrial applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl imidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-7(11)4-10-6/h2-5H,1H3

InChI Key

KYTFUQMKAMGGQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=N1

Origin of Product

United States

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